molecular formula C12H19BrF3NO3 B3020189 Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate CAS No. 2138012-68-5

Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B3020189
CAS No.: 2138012-68-5
M. Wt: 362.187
InChI Key: QXHURTKHYUUBFJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with bromine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the bromination of a piperidine derivative, followed by methoxylation and introduction of the trifluoromethyl group. The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a piperidine derivative with an amino group, while oxidation can produce a piperidine carboxylic acid.

Scientific Research Applications

Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:

Uniqueness

The unique combination of bromine, methoxy, and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific research applications. Its structural features allow for diverse chemical modifications and potential biological activities.

Properties

IUPAC Name

tert-butyl 3-bromo-2-methoxy-5-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrF3NO3/c1-11(2,3)20-10(18)17-6-7(12(14,15)16)5-8(13)9(17)19-4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHURTKHYUUBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1OC)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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